(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of cinnamylpiperazine . Cinnamylpiperazines are a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar cinnamylpiperazine derivatives have been synthesized in a three-step process starting from commercially available piperazine .Scientific Research Applications
Biodistribution Studies for Anti-Chagas Agent
A study by Rodríguez et al. (2017) on a structurally related compound, focusing on its biodistribution, revealed its potential as an anti-Chagas agent. The research developed a BODIPY-fluorophore-based probe for in vivo tracing to establish future administration routes and regimens for treating Chagas disease. This study exemplifies the importance of understanding how drugs distribute within the body to optimize their therapeutic effects (Rodríguez et al., 2017).
Stereoselective Synthesis
Shivprakash and Reddy (2014) demonstrated the stereoselective synthesis of cinnamylpiperazine derivatives, including (Z)-1-benzhydryl-4-cinnamylpiperazines, through the Wittig Reaction. This synthesis method is crucial for creating compounds with specific configurations, which can significantly impact their biological activity and pharmacological properties (Shivprakash & Reddy, 2014).
Positive Inotropic Activity
A study by Wu et al. (2012) synthesized a series of compounds, including (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, to evaluate their positive inotropic activity. This research highlights the potential therapeutic applications of such compounds in treating cardiovascular diseases by improving heart contractility (Wu et al., 2012).
Drug Metabolism Studies
Morishita, Baba, and Nagase (1978) utilized an ion cluster technique for the detection of urinary metabolites of a similar compound, 1-butyryl-4-cinnamylpiperazine. This study underscores the significance of understanding drug metabolism for improving drug design and safety profiles (Morishita et al., 1978).
Conformational Study on Opioid Receptors
Toma et al. (1992) conducted a molecular mechanics and 1H NMR conformational study on compounds including 3-trans-cinnanyl-8-propionyl-3,8-diazabicyclo[3,2,1]octane, highlighting their activity on opioid receptors. This research contributes to our understanding of how structural conformations affect the interaction with biological targets, such as opioid receptors, potentially leading to the development of new pain management therapies (Toma et al., 1992).
Properties
IUPAC Name |
6-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c23-18-8-9-21-19(15-18)22(26)20(16-27-21)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQOMBWIPQBCW-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.